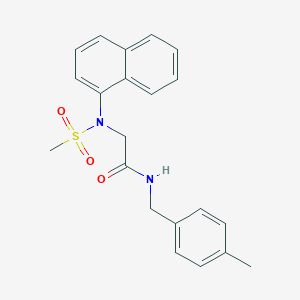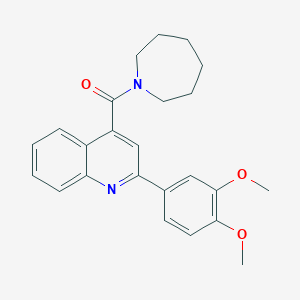![molecular formula C16H14Cl2N2O3S B3554306 N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3554306.png)
N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide
描述
N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic uses. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX and cyclooxygenase-2. By inhibiting these enzymes, the compound is able to reduce the activity of pathways involved in tumor growth and inflammation, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to reduce tumor growth in animal models of cancer. Additionally, it has been shown to reduce inflammation in animal models of arthritis. The compound has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to the animals being studied. Additionally, the compound has been shown to be effective in reducing tumor growth and inflammation, making it a useful tool for studying these processes. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
未来方向
There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide. One area of interest is its potential use in combination with other chemotherapeutic agents, as studies have shown that it can enhance the effectiveness of these agents. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for maximum therapeutic effect. Finally, the compound could also be studied for its potential use in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide has been studied for its potential therapeutic uses in a variety of diseases. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors and is associated with poor prognosis. Inhibition of this enzyme has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-14-2-1-3-15(18)13(14)8-9-16(21)20-10-11-4-6-12(7-5-11)24(19,22)23/h1-9H,10H2,(H,20,21)(H2,19,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVAMQBMVCSBT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![N-[4-(aminosulfonyl)benzyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3554237.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3554257.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3554260.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3554271.png)
![1-(2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3554279.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554281.png)

![1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B3554294.png)

![2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3554313.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554323.png)